The synthesis of L-alpha-Glycerophosphorylethanolamine can be achieved through several methods, including extraction from natural sources and chemical synthesis. A notable method involves the two-step synthesis process:
Recent advancements in flow chemistry have optimized these synthetic routes, allowing for higher yields and more efficient production processes. For instance, a flow reactor system has been developed to enhance selectivity and scalability, achieving conversion yields of 97% for phosphoryl choline and 79% for L-alpha-Glycerophosphorylethanolamine in controlled conditions .
L-alpha-Glycerophosphorylethanolamine consists of a glycerol backbone esterified to a phosphate group and an ethanolamine moiety. The molecular structure can be represented as follows:
The compound features a phosphodiester bond linking the glycerol to the ethanolamine, contributing to its amphiphilic properties essential for membrane formation.
L-alpha-Glycerophosphorylethanolamine undergoes several types of chemical reactions:
Common reagents in these reactions include sodium methoxide and chloroform, facilitating modifications that enhance its biochemical properties . The versatility of L-alpha-Glycerophosphorylethanolamine in chemical transformations makes it valuable for synthetic applications.
L-alpha-Glycerophosphorylethanolamine interacts with various biomolecules, influencing cellular signaling pathways. It has been shown to activate key signaling pathways such as NF-kB and MAPK, which are crucial for inflammatory responses and cellular metabolism .
The compound's mechanism involves binding interactions with proteins and enzymes, leading to alterations in gene expression and metabolic processes. Its metabolism can also produce trimethylamine N-oxide, which has implications in cardiovascular health.
Relevant analyses indicate that the compound's properties make it suitable for various biochemical applications, particularly in drug formulation and nutritional supplements .
L-alpha-Glycerophosphorylethanolamine has several scientific uses:
L-alpha-Glycerophosphorylethanolamine, a zwitterionic phospholipid derivative, is systematically named 2-Aminoethyl ((R)-2,3-dihydroxypropyl) hydrogen phosphate according to IUPAC conventions [6] [7]. This nomenclature precisely defines:
Its canonical SMILES representation is O=[P](OCCN)(O)OC[C@H](O)CO
, which encodes:
@H
denotes R-configuration) O=[P]
) Table 1: Structural Identifiers of L-alpha-Glycerophosphorylethanolamine
Identifier Type | Value |
---|---|
CAS Registry Number | 33049-08-0 |
Molecular Formula | C₅H₁₄NO₆P |
Exact Mass | 215.0558 Da |
SMILES String | O=[P](OCCN)(O)OC[C@H](O)CO |
IUPAC Name | 2-Aminoethyl ((R)-2,3-dihydroxypropyl) hydrogen phosphate |
CAS No.: 5873-57-4
CAS No.: 36671-85-9
CAS No.: 11104-40-8
CAS No.:
CAS No.: 4696-35-9
CAS No.: 203860-42-8